molecular formula C15H15F3N2O2 B2471602 N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide CAS No. 2094261-41-1

N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide

Cat. No.: B2471602
CAS No.: 2094261-41-1
M. Wt: 312.292
InChI Key: DWJDQIYRILULOX-UHFFFAOYSA-N
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Description

N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a pyrrolidinone ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with an acrylamide derivative under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used for oxidation reactions.

    Reduction: Sodium borohydride in methanol is a common reagent for reduction reactions.

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium azide or thiols under mild conditions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

    Reduction: Reduction typically yields alcohols or amines.

    Substitution: Substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving trifluoromethylated compounds.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxo-1-{[2-(fluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide
  • N-(5-oxo-1-{[2-(chloromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide
  • N-(5-oxo-1-{[2-(bromomethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide

Uniqueness

The presence of the trifluoromethyl group in N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other halogen substituents. This can result in improved pharmacokinetic and pharmacodynamic profiles, making it a more attractive candidate for drug development and other applications.

Properties

IUPAC Name

N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-2-13(21)19-11-7-14(22)20(9-11)8-10-5-3-4-6-12(10)15(16,17)18/h2-6,11H,1,7-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJDQIYRILULOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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